molecular formula C20H32O3 B14805893 5,8,12,14-Eicosatetraenoic acid, 11-hydroxy-, (5Z,8Z,12E,14Z)-

5,8,12,14-Eicosatetraenoic acid, 11-hydroxy-, (5Z,8Z,12E,14Z)-

Cat. No.: B14805893
M. Wt: 320.5 g/mol
InChI Key: GCZRCCHPLVMMJE-BQJTWJABSA-N
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Description

5,8,12,14-Eicosatetraenoic acid, 11-hydroxy-, (5Z,8Z,12E,14Z)- is a hydroxy fatty acid derivative of arachidonic acid. It is a polyunsaturated fatty acid with four double bonds and a hydroxyl group at the 11th carbon position. This compound is known for its role in various biological processes and is a significant metabolite in the arachidonic acid pathway.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,8,12,14-Eicosatetraenoic acid, 11-hydroxy-, (5Z,8Z,12E,14Z)- typically involves the hydroxylation of arachidonic acid. This can be achieved through enzymatic reactions using specific hydroxylases or through chemical synthesis involving selective oxidation reactions. The reaction conditions often require a controlled environment with specific pH, temperature, and the presence of catalysts to ensure the selective hydroxylation at the 11th carbon position .

Industrial Production Methods

Industrial production of this compound may involve biotechnological approaches using genetically engineered microorganisms that express the necessary enzymes for hydroxylation. Alternatively, chemical synthesis methods can be scaled up using continuous flow reactors to maintain the required reaction conditions and improve yield .

Chemical Reactions Analysis

Types of Reactions

5,8,12,14-Eicosatetraenoic acid, 11-hydroxy-, (5Z,8Z,12E,14Z)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, hydrogen gas with a palladium catalyst for reduction, and nucleophiles like halides or amines for substitution reactions. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

Scientific Research Applications

5,8,12,14-Eicosatetraenoic acid, 11-hydroxy-, (5Z,8Z,12E,14Z)- has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 5,8,12,14-Eicosatetraenoic acid, 11-hydroxy-, (5Z,8Z,12E,14Z)- involves its interaction with specific receptors and enzymes in the body. It acts as a signaling molecule, binding to receptors on cell surfaces and activating intracellular pathways that regulate inflammation, cell growth, and differentiation. The molecular targets include enzymes like cyclooxygenases and lipoxygenases, which convert it into other bioactive metabolites .

Comparison with Similar Compounds

Similar Compounds

    Arachidonic Acid: A precursor to 5,8,12,14-Eicosatetraenoic acid, 11-hydroxy-, (5Z,8Z,12E,14Z)-, involved in similar biological pathways.

    20-Hydroxy-5,8,11,14-Eicosatetraenoic Acid: Another hydroxylated derivative with distinct biological activities.

    5,8,11,14-Eicosatetraenoic Acid, Methyl Ester: A methylated form used in various chemical studies.

Uniqueness

What sets 5,8,12,14-Eicosatetraenoic acid, 11-hydroxy-, (5Z,8Z,12E,14Z)- apart is its specific hydroxylation at the 11th carbon, which imparts unique biological properties and makes it a valuable compound for research in inflammation and cell signaling .

Properties

Molecular Formula

C20H32O3

Molecular Weight

320.5 g/mol

IUPAC Name

(5Z,8Z,12Z,14Z)-11-hydroxyicosa-5,8,12,14-tetraenoic acid

InChI

InChI=1S/C20H32O3/c1-2-3-4-5-7-10-13-16-19(21)17-14-11-8-6-9-12-15-18-20(22)23/h6-7,9-11,13-14,16,19,21H,2-5,8,12,15,17-18H2,1H3,(H,22,23)/b9-6-,10-7-,14-11-,16-13-

InChI Key

GCZRCCHPLVMMJE-BQJTWJABSA-N

Isomeric SMILES

CCCCC/C=C\C=C/C(C/C=C\C/C=C\CCCC(=O)O)O

Canonical SMILES

CCCCCC=CC=CC(CC=CCC=CCCCC(=O)O)O

Origin of Product

United States

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